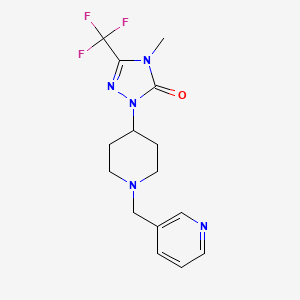

4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a trifluoromethyl group, a methyl group, and a piperidin-4-yl moiety linked to a pyridin-3-ylmethyl group.

Properties

IUPAC Name |

4-methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O/c1-21-13(15(16,17)18)20-23(14(21)24)12-4-7-22(8-5-12)10-11-3-2-6-19-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQUYVMMUVVVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)CC3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{15}H_{19}F_{3}N_{5}O

- Molecular Weight : 348.34 g/mol

Structural Features

- Triazole Ring : The triazole moiety is known for its diverse biological activities, including antifungal and anticancer properties.

- Pyridine and Piperidine Groups : These nitrogen-containing heterocycles contribute to the compound's pharmacological profile by enhancing binding affinity to various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has shown effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of triazole derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial potency compared to standard antibiotics like penicillin .

Anticancer Properties

The compound's anticancer potential has been explored in various cancer cell lines. The presence of trifluoromethyl groups is associated with increased lipophilicity, which may enhance cellular uptake.

Research Findings

- Cell Line Studies : In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Neuroprotective Effects

Emerging evidence suggests that similar compounds may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Neuroprotection Study

A study involving a mouse model of Alzheimer's disease showed that administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Observations

- Triazole Substitution : Variations in substitution at the triazole position significantly affect potency; for instance, introducing electron-withdrawing groups enhances activity.

- Pyridine Positioning : The positioning of the pyridine moiety relative to other functional groups influences binding affinity to target proteins, particularly those involved in cancer pathways .

| Substituent Position | Effect on Activity | Comments |

|---|---|---|

| Triazole (C5) | Increased potency | Electron-withdrawing groups are favorable |

| Pyridine (C3) | Moderate effect | Essential for target interaction |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound in focus has been synthesized and tested for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that triazole derivatives can inhibit the growth of resistant strains of tuberculosis, suggesting that this compound may serve as a lead in developing new anti-tuberculosis medications .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer activities. The compound's structure allows it to interact with specific biological pathways involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell survival.

Agriculture

Fungicidal Applications

The triazole ring is well-known in agricultural chemistry for its fungicidal properties. Compounds similar to 4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one have been utilized as fungicides to protect crops from various fungal diseases. Field trials have shown effectiveness against pathogens such as Fusarium and Botrytis, which are responsible for significant crop losses worldwide .

Materials Science

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored to enhance the thermal and mechanical properties of materials. The unique chemical structure allows for cross-linking in polymer chains, resulting in materials with improved durability and resistance to environmental stressors. Research has indicated that such polymers can be used in coatings and adhesives with superior performance characteristics .

Data Tables

Case Studies

Case Study 1: Antitubercular Activity

A recent study synthesized several derivatives of the target compound and evaluated their antitubercular activity using the resazurin microplate assay method. Results indicated that certain modifications to the molecular structure significantly enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the compound's potential as a scaffold for drug development .

Case Study 2: Agricultural Application

Field trials conducted on crops treated with triazole-based fungicides demonstrated a marked reduction in fungal infections compared to untreated controls. The trials confirmed that the application of the compound led to increased yield and quality of produce, reinforcing its utility in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related triazolone derivatives:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

*Molecular formula estimated as C₁₆H₁₇F₃N₆O based on structural components.

Key Comparative Insights:

Structural Variations: The target compound uniquely combines a pyridin-3-ylmethyl group with a piperidine-triazolone scaffold, distinguishing it from analogs with phenyl (e.g., Gαq-RGS2 activator) or morpholino (e.g., aprepitant impurities) substituents . The trifluoromethyl group is a shared feature with the Gαq-RGS2 activator and aprepitant-related compounds, enhancing metabolic stability and binding affinity .

Aprepitant-related compounds highlight the role of triazolones in CNS-targeted therapies (e.g., antiemetics), while antifungal triazolone-piperidine hybrids indicate broader therapeutic applications . The target compound’s pyridine moiety may enhance blood-brain barrier penetration, implying CNS activity, though experimental validation is needed.

Synthesis and Characterization :

Q & A

Basic: What synthetic strategies are recommended for preparing 4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including:

- Condensation of pyrazolone derivatives (e.g., 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one) with piperidin-4-yl intermediates under reflux conditions in toluene or THF .

- Ultrasound-assisted methods to improve reaction efficiency and yield, as demonstrated in pyrazolone derivative synthesis .

- Copper-catalyzed click chemistry for triazole ring formation, with purification via column chromatography .

Validation:

- Spectroscopic techniques : , , and IR confirm functional groups and regiochemistry .

- Mass spectrometry (HRMS) ensures molecular weight accuracy .

Basic: What physicochemical properties of this compound are critical for stability assessment in preclinical studies?

Key properties include:

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate decomposition temperatures, which are influenced by the trifluoromethyl group’s electron-withdrawing effects .

- Solubility : LogP calculations predict solubility in DMSO or ethanol, critical for in vitro assays .

- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the triazolone ring .

Advanced: How can structural tautomerism in intermediates lead to contradictory NMR data, and how is this resolved?

The triazolone core may exhibit tautomerism , causing shifts in peaks (e.g., NH protons vs. carbonyl groups). Resolution strategies:

- Variable-temperature NMR to observe dynamic equilibria .

- 2D NMR techniques (e.g., HSQC, NOESY) to assign proton-carbon correlations and spatial interactions .

- X-ray crystallography provides unambiguous confirmation of tautomeric forms, as shown in analogous pyrazolone structures .

Advanced: What methodologies are used to analyze the bioactivity of this compound against kinase targets, and how are selectivity issues addressed?

Approaches include:

- Enzyme inhibition assays : Measure IC values using recombinant kinases (e.g., JAK2 or PI3Kγ) in ATP-competitive formats .

- Molecular docking : Simulate binding modes with software like AutoDock Vina, focusing on interactions between the trifluoromethyl group and hydrophobic kinase pockets .

- Selectivity profiling : Use kinase panels (>100 kinases) to identify off-target effects. Adjust the pyridin-3-ylmethyl substituent to enhance specificity .

Advanced: How can conflicting cytotoxicity data between in vitro and cell-based assays be systematically investigated?

Potential causes and solutions:

- Metabolic instability : Test compound stability in cell media using LC-MS; add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolic degradation .

- Membrane permeability : Measure logD values and compare with parallel artificial membrane permeability assays (PAMPA) .

- Off-target effects : Conduct RNA-seq or proteomic profiling to identify unintended pathways .

Basic: What spectroscopic techniques are essential for characterizing the trifluoromethyl group’s electronic effects?

- : Directly probes the trifluoromethyl group’s electronic environment and coupling with adjacent protons .

- IR spectroscopy : Detects C-F stretching vibrations near 1100–1200 cm .

- X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content and validates synthetic purity .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to reduce logP while retaining target affinity .

- P-glycoprotein inhibition : Co-administer inhibitors like verapamil to enhance blood-brain barrier permeability .

- In silico modeling : Predict blood-brain barrier penetration using tools like SwissADME .

Basic: How is the compound’s stability under acidic or basic conditions evaluated for formulation studies?

- Forced degradation studies : Expose the compound to HCl (0.1 M) and NaOH (0.1 M) at 37°C for 24 hours, then analyze via HPLC to identify degradation products .

- pH-solubility profiles : Measure solubility across pH 1–10 to guide excipient selection for oral formulations .

Advanced: How can researchers reconcile discrepancies in IC50_{50}50 values across different assay formats?

- ATP concentration standardization : Ensure assays use physiological ATP levels (1–10 mM) to avoid artificial competition .

- Endpoint normalization : Use internal controls (e.g., staurosporine) to correct for plate-to-plate variability .

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) to measure binding kinetics independently .

Advanced: What computational tools are effective for predicting metabolite formation and toxicity?

- MetaSite : Predicts Phase I metabolites by simulating cytochrome P450 interactions with the compound’s piperidine and triazolone moieties .

- DEREK Nexus : Flags structural alerts (e.g., nitro groups from triazole precursors) for mutagenicity .

- Molecular dynamics simulations : Model covalent adduct formation with glutathione to assess detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.